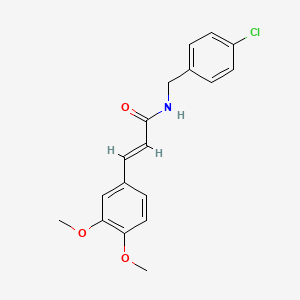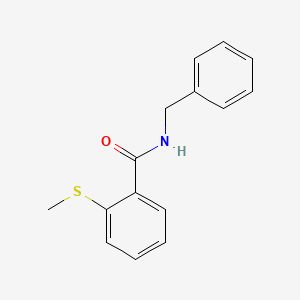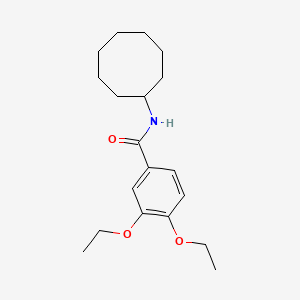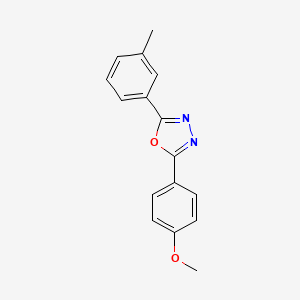
N-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorobenzyl)-3-(3,4-dimethoxyphenyl)acrylamide, commonly known as CDMPA, is a synthetic compound that is widely used in scientific research. It is a member of the acrylamide family and is known for its ability to modulate various biological pathways. CDMPA has been shown to have a wide range of biochemical and physiological effects and is used extensively in laboratory experiments.
Mécanisme D'action
The exact mechanism of action of CDMPA is not fully understood. However, it is believed to modulate various signaling pathways in cells by inhibiting the activity of certain enzymes. CDMPA has been shown to inhibit the activity of protein kinase C (PKC) and protein phosphatase 2A (PP2A), both of which play important roles in cellular signaling.
Biochemical and Physiological Effects:
CDMPA has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and has anti-inflammatory properties. CDMPA has also been shown to modulate the activity of various enzymes, including PKC and PP2A, and is used to study the role of these enzymes in various cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using CDMPA in laboratory experiments is its ability to modulate various biological pathways. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using CDMPA is that its mechanism of action is not fully understood. It can also be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several areas of future research that could be explored using CDMPA. One area of research is the use of CDMPA as a potential anti-cancer agent. Another area of research is the use of CDMPA in the treatment of inflammatory diseases. Additionally, further research is needed to fully understand the mechanism of action of CDMPA and its potential use in other areas of scientific research.
Méthodes De Synthèse
CDMPA can be synthesized using a variety of methods, including the reaction of 3-(3,4-dimethoxyphenyl)acrylic acid with 4-chlorobenzylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain pure CDMPA.
Applications De Recherche Scientifique
CDMPA has been extensively used in scientific research as a tool to study various biological pathways. It has been shown to modulate the activity of various enzymes, including protein kinases and phosphatases, and is used to study the role of these enzymes in various cellular processes. CDMPA has also been shown to have anti-inflammatory and anti-cancer properties and is used in research related to these areas.
Propriétés
IUPAC Name |
(E)-N-[(4-chlorophenyl)methyl]-3-(3,4-dimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-22-16-9-5-13(11-17(16)23-2)6-10-18(21)20-12-14-3-7-15(19)8-4-14/h3-11H,12H2,1-2H3,(H,20,21)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPHFKWDQJCAEOP-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{[(3-methoxyphenyl)sulfonyl]amino}-N-(2-phenylethyl)benzamide](/img/structure/B5874025.png)


![3-[(methylsulfonyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B5874042.png)



![3-(4-isopropylphenyl)-N-[3-(trifluoromethyl)phenyl]acrylamide](/img/structure/B5874087.png)
![4-ethoxy-N-[2-(4-methyl-1-piperidinyl)phenyl]benzamide](/img/structure/B5874091.png)

![N-[2-(trifluoromethyl)-1H-benzimidazol-6-yl]benzenesulfonamide](/img/structure/B5874106.png)
![2-[(3,4-dichlorobenzoyl)amino]-5-hydroxybenzoic acid](/img/structure/B5874109.png)
